1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
1-(4-Bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 4-bromophenyl group at position 1 and a 1-isopropyl-benzimidazol-2-yl moiety at position 2. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization, as seen in analogous benzimidazole-pyrrolidinone derivatives .
Properties
IUPAC Name |
1-(4-bromophenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O/c1-13(2)24-18-6-4-3-5-17(18)22-20(24)14-11-19(25)23(12-14)16-9-7-15(21)8-10-16/h3-10,13-14H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBGTARPNFSZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has a complex structure that includes a pyrrolidinone ring, a bromophenyl group, and an isopropyl-substituted benzo[d]imidazole moiety. This unique arrangement suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Compounds containing benzo[d]imidazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives display potent antibacterial activity against Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Certain benzo[d]imidazole derivatives have been studied for their neuroprotective properties.
The biological activity of 1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one may involve several mechanisms:
- DNA Interaction : Similar compounds have been shown to alkylate DNA, leading to cytotoxic effects in cancer cells .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Receptor Modulation : The structural components suggest potential interactions with various receptors, influencing signaling pathways related to cell growth and apoptosis.
Antitumor Activity
A study evaluated the cytotoxic effects of pyrrolo[1,4]benzodiazepine derivatives, which share structural similarities with our compound. These derivatives demonstrated significant inhibition of tumor cell proliferation through DNA alkylation mechanisms . The findings suggest that 1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one may exhibit similar antitumor properties.
Antimicrobial Evaluation
Recent research highlighted the antibacterial activity of pyrrole-containing compounds. For instance, certain pyrrolyl benzamide derivatives showed MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus . Given its structural features, the target compound may also possess antimicrobial properties worth investigating.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antibacterial Properties
Research indicates that derivatives of benzimidazole, including those similar to 1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, exhibit significant antibacterial activity. A study demonstrated that certain benzimidazole derivatives showed effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The presence of the bromophenyl group is believed to enhance the antibacterial potency by improving the lipophilicity and interaction with bacterial membranes.
Antiviral Activity
The compound's structural components suggest potential antiviral properties. Research into similar compounds has shown that benzimidazole derivatives can inhibit viral replication mechanisms. For example, studies on non-covalent inhibitors of SARS-CoV-2 have highlighted the role of benzimidazole derivatives in targeting viral proteases . This suggests that 1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one could be explored for its efficacy against viral infections.
Synthetic Methodologies
The synthesis of 1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves multi-step organic reactions. The general synthetic route includes:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the benzimidazole moiety via condensation reactions.
- Bromination of the phenyl group to yield the final product.
The detailed reaction conditions and yields can vary based on the specific methods employed, but typical yields for similar compounds range from 40% to 70% depending on reaction parameters .
Therapeutic Potential
Cancer Treatment
Benzimidazole derivatives have been investigated for their anticancer properties. The structural characteristics of 1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that certain benzimidazole compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of tubulin polymerization and interference with cell cycle progression .
Neurological Applications
The compound's potential neuroprotective effects are also being researched. Pyrrolidine derivatives have been implicated in neuroprotection against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary studies suggest that compounds with similar structures may enhance cognitive function and protect neuronal integrity .
Case Studies
Case Study 1: Antibacterial Efficacy
In a recent study, a series of benzimidazole derivatives were synthesized and tested for their antibacterial activity against various strains. The results indicated that compounds with brominated phenyl groups exhibited superior activity against MRSA compared to their non-brominated counterparts. This highlights the importance of structural modifications in enhancing bioactivity .
Case Study 2: Antiviral Screening
Another study focused on assessing the antiviral activity of benzimidazole derivatives against SARS-CoV-2. The findings revealed that specific modifications in the molecular structure significantly increased inhibitory potency against viral proteases, suggesting a promising avenue for developing antiviral agents from similar compounds .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in the Aryl and Heterocyclic Substituents
The target compound’s structural uniqueness lies in its substituents. Below is a comparative analysis of its analogs:
Physicochemical Properties
- Lipophilicity: The bromophenyl group increases logP compared to chlorophenyl analogs (e.g., 1-(4-chlorophenyl)-4-benzimidazolyl-pyrrolidinone ), favoring blood-brain barrier penetration.
- Solubility : Polar substituents (e.g., hydroxyl in ) improve aqueous solubility, whereas the target compound’s bromine and isopropyl groups may necessitate formulation aids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
